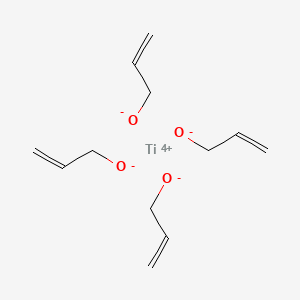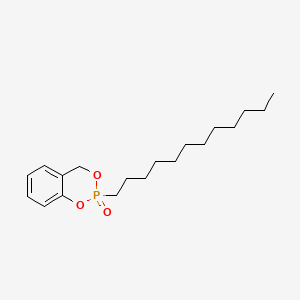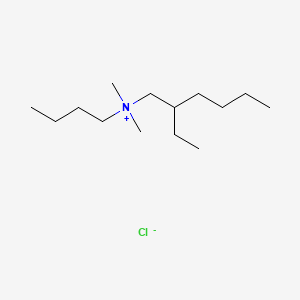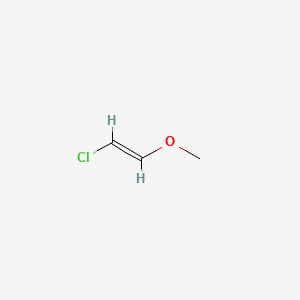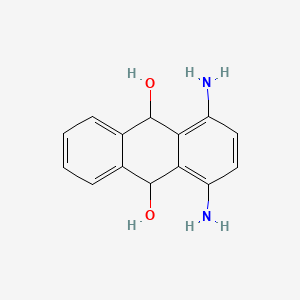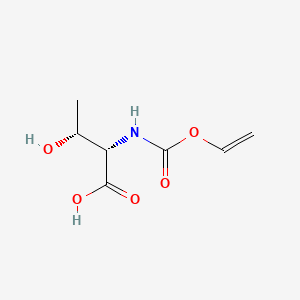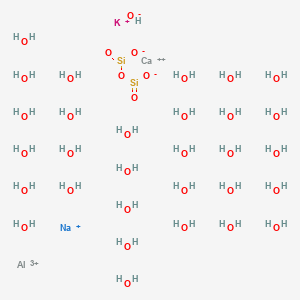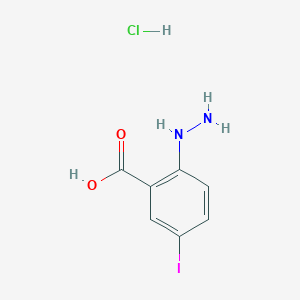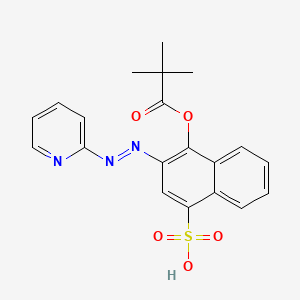
4H-Naphtho(2,3-b)pyran-4-one, 2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-Naphtho(2,3-b)pyran-4-one, 2-phenyl- is a chemical compound known for its unique structure and properties It belongs to the class of naphthopyran derivatives, which are characterized by a fused ring system containing both naphthalene and pyran moieties
Méthodes De Préparation
The synthesis of 4H-Naphtho(2,3-b)pyran-4-one, 2-phenyl- can be achieved through several synthetic routes. One common method involves the condensation of 2-hydroxy-1,4-naphthoquinone with phenylacetic acid in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
4H-Naphtho(2,3-b)pyran-4-one, 2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield dihydro derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .
Applications De Recherche Scientifique
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology: In biological research, this compound has shown promise as a potential therapeutic agent.
Medicine: The compound’s potential anti-inflammatory and antioxidant properties have been explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting various diseases.
Mécanisme D'action
The mechanism of action of 4H-Naphtho(2,3-b)pyran-4-one, 2-phenyl- involves its interaction with specific molecular targets and pathways. The compound’s cytotoxic effects are believed to be mediated through the induction of apoptosis in cancer cells. This process involves the activation of caspases, which are enzymes that play a crucial role in programmed cell death. Additionally, the compound may interfere with cellular signaling pathways, leading to the inhibition of cell proliferation and the induction of oxidative stress .
Comparaison Avec Des Composés Similaires
4H-Naphtho(2,3-b)pyran-4-one, 2-phenyl- can be compared with other similar compounds, such as:
4H-Naphtho(2,3-b)pyran-4-one, 3-hydroxy-2-phenyl-: This compound has an additional hydroxyl group, which can influence its chemical reactivity and biological activity.
4H-Naphtho(1,2-b)pyran-4-one, 7-hydroxy-2-phenyl-: The position of the hydroxyl group and the pyran ring fusion differ, leading to variations in their properties and applications.
Naphtho(2,3-b)furan-4,9-dione:
The uniqueness of 4H-Naphtho(2,3-b)pyran-4-one, 2-phenyl- lies in its specific structural arrangement, which imparts unique properties and reactivity compared to its analogs.
Propriétés
Numéro CAS |
6051-88-3 |
|---|---|
Formule moléculaire |
C19H12O2 |
Poids moléculaire |
272.3 g/mol |
Nom IUPAC |
2-phenylbenzo[g]chromen-4-one |
InChI |
InChI=1S/C19H12O2/c20-17-12-18(13-6-2-1-3-7-13)21-19-11-15-9-5-4-8-14(15)10-16(17)19/h1-12H |
Clé InChI |
KUHLNOSGIHMGFS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=O)C3=CC4=CC=CC=C4C=C3O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


